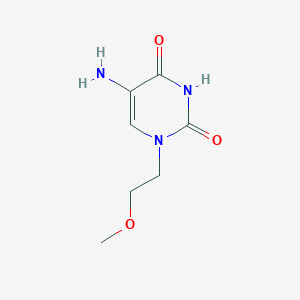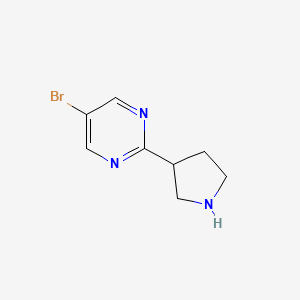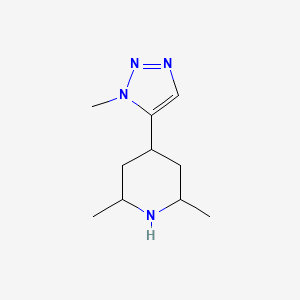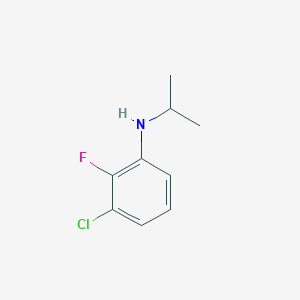
2-(2-Methoxy-1,3-thiazol-5-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-1,3-thiazol-5-yl)ethan-1-ol is an organic compound with the molecular formula C6H9NO2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 2-(2-Methoxy-1,3-thiazol-5-yl)ethan-1-ol involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another method includes the reaction of 1,2-dichloroethene ether and 1-methyl-1H-thiazol-2-amine to form an intermediate, which is then subjected to appropriate reactions to introduce the methoxy group into the thiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-1,3-thiazol-5-yl)ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives of the thiazole ring.
Scientific Research Applications
2-(2-Methoxy-1,3-thiazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its heterocyclic structure.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-1,3-thiazol-5-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1-(1,3-thiazol-2-yl)ethan-1-ol: This compound has a similar structure but with the methoxy group at a different position on the thiazole ring.
2-(1,3-thiazol-5-yl)ethan-1-ol: This compound lacks the methoxy group, making it less versatile in certain chemical reactions.
2-Acetylthiazole: This compound has an acetyl group instead of the methoxy group, leading to different chemical properties and reactivity.
Uniqueness
2-(2-Methoxy-1,3-thiazol-5-yl)ethan-1-ol is unique due to the presence of both a methoxy group and a thiazole ring, which confer specific chemical and biological properties. The methoxy group can participate in various chemical reactions, while the thiazole ring can interact with biological targets, making this compound valuable in research and industrial applications.
Properties
Molecular Formula |
C6H9NO2S |
|---|---|
Molecular Weight |
159.21 g/mol |
IUPAC Name |
2-(2-methoxy-1,3-thiazol-5-yl)ethanol |
InChI |
InChI=1S/C6H9NO2S/c1-9-6-7-4-5(10-6)2-3-8/h4,8H,2-3H2,1H3 |
InChI Key |
ZYGOYDYUWVZMGV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(S1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


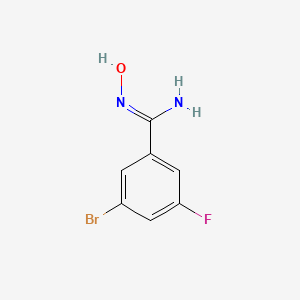
![2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}propane-1,3-diol](/img/structure/B13277280.png)
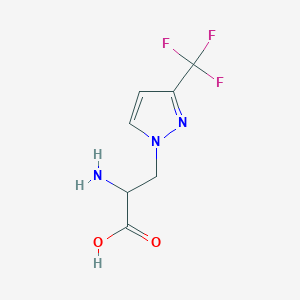

![2-[(Thiophen-3-ylmethyl)amino]propane-1,3-diol](/img/structure/B13277292.png)

